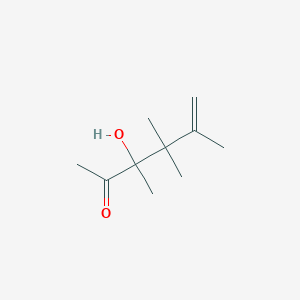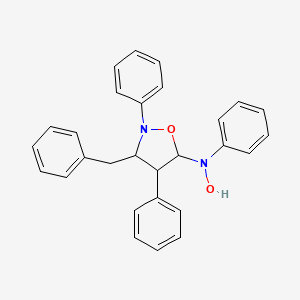
Dimethyl(2-methyloct-1-EN-1-YL)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(2-methyloct-1-en-1-yl)alumane is an organoaluminum compound characterized by the presence of aluminum bonded to a dimethyl group and a 2-methyloct-1-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-methyloct-1-en-1-yl)alumane typically involves the reaction of trimethylaluminum with an appropriate alkene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For example, the reaction can be conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(2-methyloct-1-en-1-yl)alumane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other oxidation products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The compound can undergo substitution reactions where the dimethyl or 2-methyloct-1-en-1-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds with different functional groups.
Applications De Recherche Scientifique
Dimethyl(2-methyloct-1-en-1-yl)alumane has several scientific research applications, including:
Biology: The compound can be used in the study of aluminum’s biological effects and interactions with biomolecules.
Medicine: Research into potential therapeutic applications of organoaluminum compounds may involve this compound.
Industry: The compound is used in industrial processes, such as polymerization reactions and the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of Dimethyl(2-methyloct-1-en-1-yl)alumane involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to participate in various chemical reactions, including catalysis and the formation of coordination complexes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Dimethyl(2-methyloct-1-en-1-yl)alumane include other organoaluminum compounds, such as:
- Trimethylaluminum
- Triethylaluminum
- Dimethylaluminum chloride
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the 2-methyloct-1-en-1-yl group differentiates it from other organoaluminum compounds, providing unique opportunities for its use in organic synthesis and industrial applications.
Propriétés
| 77958-37-3 | |
Formule moléculaire |
C11H23Al |
Poids moléculaire |
182.28 g/mol |
Nom IUPAC |
dimethyl(2-methyloct-1-enyl)alumane |
InChI |
InChI=1S/C9H17.2CH3.Al/c1-4-5-6-7-8-9(2)3;;;/h2H,4-8H2,1,3H3;2*1H3; |
Clé InChI |
WEAKMLCKYXQCCI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=C[Al](C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





